

Application of Eugenol-d3 in Food and Beverage Quality Control: A Detailed Guide

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Compound of Interest

Compound Name: *Eugenol-d3*

Cat. No.: *B568768*

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Introduction

Eugenol, a naturally occurring phenolic compound, is a key component in many essential oils, notably clove oil. It is widely used in the food and beverage industry as a flavoring agent and preservative due to its characteristic aroma and antimicrobial properties. Accurate quantification of eugenol is crucial for ensuring product consistency, meeting regulatory requirements, and controlling sensory attributes. The use of a stable isotope-labeled internal standard, such as **Eugenol-d3**, in conjunction with mass spectrometry-based methods, offers a robust and reliable approach for the precise determination of eugenol content in complex food and beverage matrices. This application note provides detailed protocols for the quantification of eugenol using **Eugenol-d3** as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, **Eugenol-d3**) to the sample at the beginning of the analytical process. **Eugenol-d3** is chemically identical to eugenol but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished from the native eugenol by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the isotopically labeled internal standard, accurate quantification can be

achieved, as this ratio is unaffected by sample loss during preparation or variations in instrument response.

Data Presentation

The following table summarizes the validation parameters for the quantification of eugenol using **Eugenol-d3** as an internal standard in various matrices.

Analytical Method	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
UPLC-MS/MS	Aquatic Products	2–100 ng/mL	0.5–1.5 µg/kg	2.0–5.0 µg/kg	67.0–106.4	[1][2]
HPLC-DAD	Clove Extract	12.5–1000 ng/mL	0.81 ng/mL	2.47 ng/mL	103.7	[3]
UPLC	Spices	10–100 ng/mL	4.81 ng/mL	14.58 ng/mL	98.93–101.51	[4]
GC-FID	Clove Extract	200–1000 ng/mL	64.31 ng/mL	-	98.1	[5]
LC-MS/MS	Essential Oils	10–400 ng/mL	-	10 ng/mL	-	[3]

Experimental Protocols

Protocol 1: Quantification of Eugenol in Spices by GC-MS

This protocol describes the determination of eugenol in solid spice matrices using gas chromatography-mass spectrometry with **Eugenol-d3** as an internal standard.

1. Materials and Reagents

- Eugenol standard (≥98% purity)
- Eugenol-d3** internal standard (≥98% isotopic purity)
- Methanol (HPLC grade)
- Dichloromethane (GC grade)
- Anhydrous sodium sulfate
- Spice sample (e.g., ground cloves, cinnamon)

2. Sample Preparation

- Weigh 1.0 g of the homogenized spice sample into a 50 mL centrifuge tube.
- Add a known amount of **Eugenol-d3** internal standard solution in methanol.
- Add 10 mL of methanol to the tube.
- Vortex for 1 minute to ensure thorough mixing.
- Extract the sample using ultrasonication for 15 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Repeat the extraction (steps 3-7) with another 10 mL of methanol.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of dichloromethane.
- Pass the reconstituted extract through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Instrumental Parameters

- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5975C or equivalent
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (splitless mode)
- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes
- Ramp to 150 °C at 10 °C/min
- Ramp to 250 °C at 20 °C/min, hold for 5 minutes
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Eugenol: m/z 164, 149, 131
 - **Eugenol-d3**: m/z 167, 152

4. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of **Eugenol-d3** against the concentration of eugenol standards.
- Quantify the amount of eugenol in the sample by using the calibration curve.

Protocol 2: Quantification of Eugenol in Beverages by LC-MS/MS

This protocol is suitable for the analysis of eugenol in liquid matrices such as flavored waters, teas, and soft drinks.

1. Materials and Reagents

- Eugenol standard (≥98% purity)
- **Eugenol-d3** internal standard (≥98% isotopic purity)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Anhydrous magnesium sulfate
- Beverage sample

2. Sample Preparation

- Degas carbonated beverage samples by sonication for 10 minutes.
- Take a 5 mL aliquot of the beverage sample into a 15 mL centrifuge tube.
- Add a known amount of **Eugenol-d3** internal standard solution in methanol.
- Add 5 mL of acetonitrile to the tube.
- Add 1 g of anhydrous magnesium sulfate, 25 mg of PSA, and 25 mg of C18 sorbent.
- Vortex vigorously for 1 minute.
- Centrifuge at 5000 rpm for 5 minutes.
- Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Instrumental Parameters

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
- Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient Program:
 - 0-1 min: 30% B
 - 1-5 min: 30-95% B
 - 5-7 min: 95% B
 - 7.1-10 min: 30% B (re-equilibration)
- Ion Source: Electrospray Ionization (ESI), positive mode
- Gas Temperature: 300 °C
- Gas Flow: 5 L/min
- Nebulizer Pressure: 45 psi
- Sheath Gas Temperature: 250 °C
- Sheath Gas Flow: 11 L/min
- Capillary Voltage: 3500 V
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Eugenol	165.1	133.1	15
165.1	105.1	25	
Eugenol-d3	168.1	136.1	15

4. Data Analysis

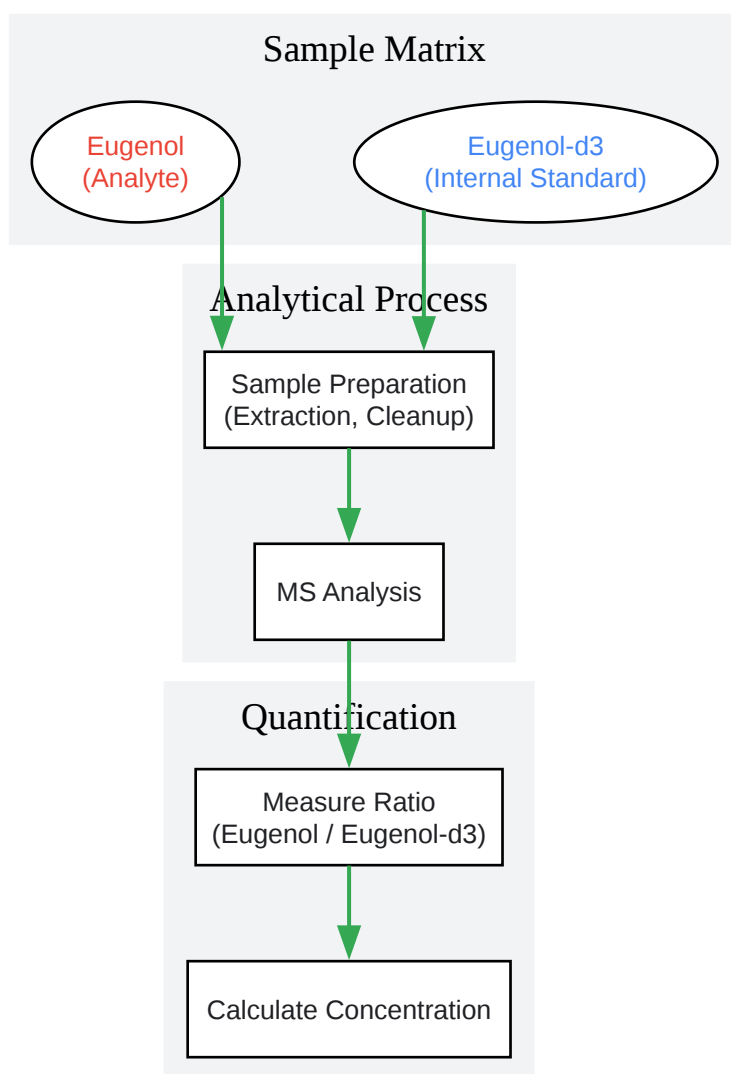
- Create a calibration curve by plotting the ratio of the peak area of eugenol to the peak area of **Eugenol-d3** against the concentration of eugenol standards.
- Determine the concentration of eugenol in the beverage sample using the established calibration curve.

Visualizations



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Caption: General workflow for the quantification of eugenol using **Eugenol-d3**.



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Caption: Principle of isotope dilution for eugenol quantification.

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